molecular formula C15H16BF2NO2S B6342088 2-(3,4-Difluorophenyl)thiazole-4-boronic acid pinacol ester CAS No. 1402233-10-6

2-(3,4-Difluorophenyl)thiazole-4-boronic acid pinacol ester

Cat. No.: B6342088
CAS No.: 1402233-10-6
M. Wt: 323.2 g/mol
InChI Key: FMXFHNUDDMAORZ-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(3,4-difluorophenyl)thiazole with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the thiazole derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction can produce reduced boronic esters .

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)thiazole-4-boronic acid pinacol ester involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the presence of a palladium catalyst and a base, which help to stabilize the reaction intermediates and promote the coupling reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Difluorophenyl)thiazole-4-boronic acid pinacol ester is unique due to the presence of both the thiazole ring and the difluorophenyl group. These structural features enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-(3,4-difluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BF2NO2S/c1-14(2)15(3,4)21-16(20-14)12-8-22-13(19-12)9-5-6-10(17)11(18)7-9/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXFHNUDDMAORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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